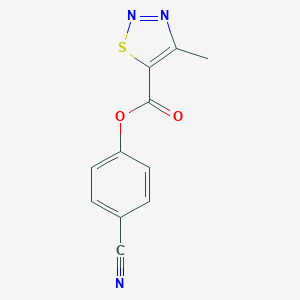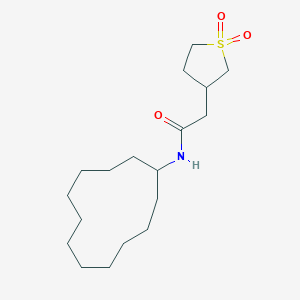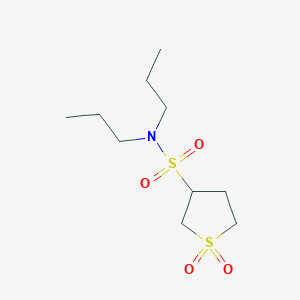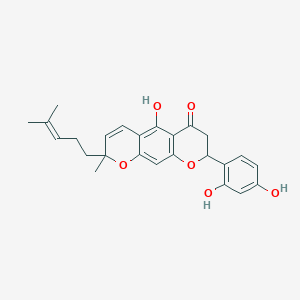![molecular formula C17H21N3OS B241039 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine, also known as MPT0G211, is a novel small molecule compound that has been developed for potential use in cancer treatment. This compound exhibits potent anti-tumor activity and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine is not fully understood. However, it has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival, including Akt and mTOR. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine also induces cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. This compound exhibits good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to enhance the efficacy of other anti-cancer agents when used in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments is its potent anti-tumor activity and low toxicity profile. This compound can be used to study the mechanisms of cancer cell proliferation and survival, as well as the efficacy of novel anti-cancer agents. However, the limitations of using 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for the research and development of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine. One potential direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another direction is to conduct clinical trials to evaluate the safety and efficacy of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in cancer patients. Additionally, the use of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine in combination therapy with other anti-cancer agents could be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine involves a multi-step process that includes the reaction of 2-methyl-6-phenylpyrimidine-4-thiol with 2-bromoethylmorpholine in the presence of a base. The resulting product is then subjected to various purification steps to obtain the final compound. The synthesis method has been optimized to yield a high purity and high yield of 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine.
Applications De Recherche Scientifique
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine has also been shown to induce apoptosis and inhibit tumor growth in animal models.
Propriétés
Nom du produit |
4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
|---|---|
Formule moléculaire |
C17H21N3OS |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
4-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine |
InChI |
InChI=1S/C17H21N3OS/c1-14-18-16(15-5-3-2-4-6-15)13-17(19-14)22-12-9-20-7-10-21-11-8-20/h2-6,13H,7-12H2,1H3 |
Clé InChI |
PCXWBIBAUOTFNS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NC(=CC(=N1)SCCN2CCOCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B240957.png)



![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)

![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)
![2-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240974.png)
![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B240992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
